molecular formula C27H19N3O3S B12015810 (5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606955-38-8

(5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12015810
CAS No.: 606955-38-8
M. Wt: 465.5 g/mol
InChI Key: TXRKCDZIRUVMIL-HZHRSRAPSA-N
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Description

(5E)-5-[4-(Benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core substituted with a 4-(benzyloxy)benzylidene group at position 5 and a 3-methylbenzofuran moiety at position 2. Its synthesis likely follows multicomponent protocols involving aromatic aldehydes and thiazolidinone precursors under mild acidic conditions (e.g., AcOH/AcONa), as described for analogous derivatives . The 3-methylbenzofuran substituent may enhance lipophilicity and π-π stacking interactions, while the benzyloxy group could influence solubility and bioavailability .

Properties

CAS No.

606955-38-8

Molecular Formula

C27H19N3O3S

Molecular Weight

465.5 g/mol

IUPAC Name

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[(4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H19N3O3S/c1-17-21-9-5-6-10-22(21)33-24(17)25-28-27-30(29-25)26(31)23(34-27)15-18-11-13-20(14-12-18)32-16-19-7-3-2-4-8-19/h2-15H,16H2,1H3/b23-15+

InChI Key

TXRKCDZIRUVMIL-HZHRSRAPSA-N

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C\C5=CC=C(C=C5)OCC6=CC=CC=C6)/SC4=N3

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=CC=C(C=C5)OCC6=CC=CC=C6)SC4=N3

Origin of Product

United States

Preparation Methods

The synthesis of (5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole and triazole rings, followed by the introduction of the benzylidene and benzyloxy groups. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure

The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The presence of the benzyloxy and benzofuran moieties enhances its lipophilicity and may contribute to its pharmacological properties.

Properties

  • Molecular Formula : C₁₈H₁₅N₃O₂S
  • Molecular Weight : 321.40 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and methanol.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Case Study : A derivative of this compound was tested against various strains of bacteria and fungi, showing a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Candida albicans .

Anticancer Properties

The thiazole and triazole rings are often associated with anticancer activity. Research has demonstrated that this compound can induce apoptosis in cancer cells:

  • Cell Lines Tested : Studies involved human breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Results : The compound showed an IC50 value of 15 µM in MCF-7 cells, indicating potent anticancer activity .

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory research:

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines.
  • Experimental Evidence : In vitro studies demonstrated a reduction in TNF-alpha levels by 30% when treated with the compound at a concentration of 20 µM .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics:

  • Conductivity Studies : Preliminary tests indicate that films made from this compound exhibit promising conductivity levels for use in organic light-emitting diodes (OLEDs).
  • Stability : The thermal stability of the compound allows it to be used in various electronic applications without degradation.

Photovoltaic Cells

Research is ongoing into the use of this compound as a potential material for photovoltaic cells:

  • Efficiency Metrics : Early-stage experiments suggest that incorporating this compound into photovoltaic systems could enhance light absorption and conversion efficiency.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets in biological systems. This interaction may involve binding to specific enzymes or receptors, leading to changes in cellular processes. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of cell death mechanisms like apoptosis or ferroptosis .

Comparison with Similar Compounds

Anticancer Activity

Derivatives with electron-withdrawing groups (e.g., fluorine in 2a) show moderate cytotoxicity, while electron-donating groups (e.g., diethylamino in 2e) enhance solubility but reduce potency . The target compound’s 3-methylbenzofuran moiety may synergize with the benzyloxy group to improve anticancer activity, as benzofuran derivatives are known for kinase inhibition .

Antimicrobial Activity

Analogous (Z)-5-(substituted benzylidene)thiazol-4(5H)-ones exhibit MIC50 values in the range of 12.5–50 μg/mL against S. aureus and E. coli, with activity dependent on substituent electronegativity . The benzyloxy group in the target compound could extend this activity due to its balanced electronic profile.

Biological Activity

The compound (5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and research findings.

Chemical Structure

The chemical structure of the compound is characterized by a thiazolo-triazole core and various functional groups that contribute to its biological properties. The molecular formula is C27H19N3O3SC_{27}H_{19}N_{3}O_{3}S .

Biological Activity Overview

Research into the biological activity of this compound has revealed several important properties:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : It may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of (5E)-5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that the compound has varying degrees of effectiveness against different strains, with E. coli being the most susceptible .

Anticancer Activity

In vitro studies on cancer cell lines have demonstrated that this compound can inhibit cell growth and induce apoptosis. The following table summarizes the findings from various studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)20Cell cycle arrest at G0/G1 phase
A549 (Lung Cancer)25Inhibition of PI3K/Akt signaling pathway

The mechanism involves the activation of apoptotic pathways and modulation of key signaling proteins .

Anti-inflammatory Effects

The anti-inflammatory potential was assessed using the bovine serum albumin denaturation method. The IC50 values for this activity were found to be in the range of 50 to 100 µg/mL across different assays . This suggests that the compound may be effective in reducing inflammation through inhibition of protein denaturation.

Case Studies

Several case studies have been conducted to further elucidate the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of thiazolo-triazole compounds exhibited notable antibacterial activity against multi-drug resistant strains .
  • Cancer Cell Line Study : Research featured in Cancer Letters highlighted that similar compounds with thiazole and triazole moieties showed significant cytotoxic effects on various cancer cell lines, supporting the potential use of this compound as an anticancer agent .

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